6-Hydroxylaminouracil
Beschreibung
Historical Context of Research on Uracil (B121893) Derivatives and Hydroxylated Analogues
Research into uracil derivatives has a rich history, driven by the quest to understand the fundamental roles of nucleic acids in biology. Early studies focused on the synthesis and properties of naturally occurring bases. This later expanded to include a wide array of synthetic analogues designed to probe biological systems. The introduction of hydroxylated analogues marked a significant step forward, providing tools to investigate oxidative damage and the enzymatic pathways that repair such lesions. The exploration of various substituted uracils has been instrumental in the development of therapeutic agents and in elucidating the mechanisms of enzymes involved in nucleotide metabolism.
Significance of 6-Hydroxylaminouracil as a Research Probe in Chemical Biology
A chemical probe is a small molecule used to study biological systems. nih.gov this compound serves as a specialized probe, primarily due to the reactive nature of its hydroxylamino group. This functional group can participate in various chemical reactions, making the compound a useful tool for investigating the active sites of enzymes and for studying the mechanisms of DNA modification and repair. Its structural similarity to natural pyrimidines allows it to be recognized by and interact with cellular machinery that processes nucleic acids.
Overview of Key Research Domains for this compound
The unique properties of this compound have led to its application in several key research areas:
Enzyme Inhibition: The compound has been investigated as an inhibitor of enzymes involved in pyrimidine (B1678525) biosynthesis, such as orotate (B1227488) phosphoribosyltransferase. nih.gov Understanding how it interacts with these enzymes can provide insights into their catalytic mechanisms and guide the design of new inhibitors.
Mutagenesis: The hydroxylamino group is known to be mutagenic. Studies on this compound contribute to our understanding of how chemical modifications to DNA bases can lead to mutations. nih.gov This is crucial for research into carcinogenesis and genetic diseases.
DNA Repair: The presence of a modified base like this compound in a DNA strand can trigger cellular repair mechanisms. Studying the recognition and excision of this analogue by DNA glycosylases and other repair enzymes helps to elucidate the intricate processes of DNA maintenance.
Methodological Frameworks in this compound Studies
The investigation of this compound relies on a combination of synthetic, biochemical, and analytical techniques.
Synthesis and Characterization: The preparation of this compound and its derivatives often involves multi-step organic synthesis. Various synthetic routes for creating 6-substituted uracils have been developed, providing a foundation for its preparation. nih.govCurrent time information in Winnipeg, CA. Following synthesis, a suite of analytical methods is employed to confirm the structure and purity of the compound.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and connectivity of atoms. |
| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | To study the electronic transitions and determine concentration. |
Biochemical Assays: To probe the biological activity of this compound, researchers utilize a variety of in vitro assays. These include enzyme kinetics studies to determine inhibitory constants (K_i) and mechanism of inhibition, as well as assays to assess its mutagenic potential in bacterial or cellular systems.
Structural Biology: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of this compound when bound to a target enzyme. This provides a detailed picture of the molecular interactions that govern its biological effects.
Structure
2D Structure
Eigenschaften
IUPAC Name |
6-(hydroxyamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h1,10H,(H3,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAFEPYJMKWUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Hydroxylaminouracil
Established Synthetic Routes to 6-Hydroxylaminouracil
Synthesis from 6-Aminouracil (B15529) and Hydroxylamine (B1172632)
The direct conversion of 6-aminouracil to this compound represents a primary synthetic route. This transformation typically involves the reaction of 6-aminouracil with a hydroxylamine salt, such as hydroxylamine hydrochloride, in an appropriate solvent system. The reaction conditions, including temperature, reaction time, and the presence of a base, are critical parameters that influence the efficiency of the conversion.
A general procedure involves dissolving 6-aminouracil in an aqueous or alcoholic solvent, followed by the addition of hydroxylamine hydrochloride. The reaction mixture is then heated for a specific duration to facilitate the nucleophilic substitution of the amino group by the hydroxylamino group. The progress of the reaction is often monitored by chromatographic techniques such as thin-layer chromatography (TLC). Upon completion, the desired product, this compound, is typically isolated and purified by crystallization or other chromatographic methods.
| Starting Material | Reagent | Solvent | Reaction Conditions | Product |
| 6-Aminouracil | Hydroxylamine Hydrochloride | Water/Ethanol | Heating under reflux | This compound |
Alternative and Optimized Synthetic Protocols
In pursuit of more efficient and scalable synthetic methods, researchers have investigated alternative pathways to this compound. These efforts have focused on improving yields, reducing reaction times, and utilizing milder reaction conditions. One area of exploration involves the use of different hydroxylaminating agents or the activation of the 6-position of the uracil (B121893) ring to facilitate the substitution reaction.
Optimization of the established route from 6-aminouracil has also been a subject of study. This includes the systematic investigation of various bases to neutralize the hydrochloride salt of hydroxylamine, the screening of different solvent systems to improve solubility and reaction kinetics, and the fine-tuning of temperature and reaction time to minimize byproduct formation. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate the reaction, leading to shorter reaction times and often improved yields compared to conventional heating methods. researchgate.net
Functionalization and Derivatization Strategies for this compound
The presence of multiple reactive sites in the this compound scaffold, including the hydroxylamino group, the uracil ring nitrogens, and the C5 position, allows for a wide range of functionalization and derivatization reactions. These modifications are crucial for exploring the structure-activity relationships of its derivatives and for incorporating this moiety into larger molecular architectures.
Regioselective Modifications of the Uracil Core
The selective functionalization of specific positions on the uracil ring is a key challenge and a significant area of research. The N1 and N3 positions of the uracil ring can be selectively alkylated or acylated under controlled conditions. The choice of base, solvent, and electrophile plays a critical role in determining the regioselectivity of these reactions. For instance, the use of a bulky base might favor alkylation at the less sterically hindered N1 position.
Furthermore, the C5 position of the uracil ring is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and formylation, particularly when the ring is activated by the electron-donating hydroxylamino group at the C6 position. These modifications provide valuable handles for further synthetic transformations.
Introduction of Diverse Substituents
The hydroxylamino group at the C6 position is a primary site for introducing diverse substituents. O-alkylation and O-acylation reactions can be readily achieved by treating this compound with appropriate electrophiles in the presence of a base. This allows for the synthesis of a wide array of O-substituted derivatives with varying electronic and steric properties.
Similarly, the nitrogen atom of the hydroxylamino group can undergo N-alkylation or N-acylation, leading to another class of derivatives. The selective functionalization of the oxygen versus the nitrogen atom can often be controlled by carefully selecting the reaction conditions and the nature of the electrophile.
| Reaction Type | Reagent | Position of Modification | Product Class |
| N-Alkylation | Alkyl Halide | N1, N3 | N-Alkyl-6-hydroxylaminouracils |
| C5-Halogenation | N-Halosuccinimide | C5 | 5-Halo-6-hydroxylaminouracils |
| O-Acylation | Acyl Chloride | O of NHOH | O-Acyl-6-hydroxylaminouracils |
| N-Alkylation | Alkyl Halide | N of NHOH | N-Alkyl-6-hydroxylaminouracils |
This compound as a Precursor in Heterocyclic Synthesis
The unique combination of a nucleophilic hydroxylamino group and the pyrimidine (B1678525) ring makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. The reactivity of the hydroxylamino group allows for its participation in a range of cyclization reactions, leading to the formation of novel ring systems with potential biological activities.
For example, condensation reactions of this compound with dicarbonyl compounds or their equivalents can lead to the formation of pyrimido-oxazine derivatives. The hydroxylamino moiety can act as a binucleophile, reacting with two electrophilic centers to construct a new six-membered ring fused to the uracil core.
Furthermore, intramolecular cyclization reactions of appropriately substituted this compound derivatives can provide access to a variety of bicyclic and tricyclic heterocyclic scaffolds. For instance, a C5-substituted derivative with a suitable leaving group could undergo intramolecular cyclization involving the hydroxylamino group to form a five or six-membered ring. The versatility of this compound as a building block in heterocyclic synthesis continues to be an active area of research, with the potential to generate libraries of novel compounds for biological screening. ekb.egresearchgate.netlibretexts.org
Synthesis of Fused Pyrimidine Systems (e.g., Pyrimidopyrimidine Derivatives)
The synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds with a broad spectrum of biological activities, can be achieved through various strategies, often involving the cyclization of appropriately substituted pyrimidine precursors. While direct, well-documented methods starting from this compound for the synthesis of all pyrimidopyrimidine derivatives are not extensively reported, analogous reactions with related 6-aminouracils provide a conceptual framework. For instance, the reaction of 2,4,6-triaminopyrimidine (B127396) with formaldehyde (B43269) and various amines in a modified Mannich reaction leads to the formation of 6-substituted-2,4-diamino-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidines. dtic.mil This reaction highlights the potential for the amino group at the 6-position to participate in cyclization reactions.
In a similar vein, the reaction of support-bound pyrimidines with isocyanates, followed by a base-catalyzed intramolecular ring closure, has been utilized in the solid-phase synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net This approach underscores the utility of pyrimidine derivatives in combinatorial chemistry for the generation of libraries of fused heterocyclic compounds.
Although direct experimental data for the conversion of this compound to pyrimidopyrimidines is scarce in readily available literature, its structural similarity to 6-aminouracil suggests its potential as a substrate in analogous cyclization reactions. The hydroxylamino group could, under appropriate conditions, react with suitable reagents to form the second pyrimidine ring.
Formation of Oxadiazolopyrimidine Derivatives
The synthesis of oxadiazole-containing fused heterocycles is a significant area of research due to the diverse pharmacological properties associated with the 1,2,4-oxadiazole (B8745197) moiety. nih.govchim.it The general synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime (B1450833) with an acylating agent, followed by cyclodehydration. mdpi.comresearchgate.net
The formation of dtic.milmdpi.comorganic-chemistry.orgoxadiazolo[4,3-c]pyrimidin-7-ones represents a specific application of this chemistry in the context of fused pyrimidine systems. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the fundamental reaction mechanism provides a plausible pathway. The hydroxylamino group of this compound could potentially be converted to an amidoxime-like intermediate, which could then undergo cyclization with a suitable one-carbon synthon to form the fused oxadiazole ring. The synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles has been achieved through methods such as the reaction of amidoximes with nitriles or the use of orthoesters as cyclizing agents. organic-chemistry.orgsemanticscholar.org
| Starting Material | Reagent | Product | Key Transformation |
|---|---|---|---|
| Amidoxime | Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) | 1,2,4-Oxadiazole | Cyclodehydration of O-acylamidoxime intermediate |
| Nitrile | Hydroxylamine, Meldrum's Acid | 1,2,4-Oxadiazole | One-pot reaction under microwave irradiation |
| Amidoxime | Orthoester | 1,2,4-Oxadiazole | Cyclization with orthoester |
Preparation of Novel Purine (B94841) Analogues
Purines and their analogues are of immense biological importance, playing crucial roles in various cellular processes. The synthesis of novel purine analogues often involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine core. The conversion of 6-aminopyrimidine derivatives to purines is a well-established strategy. For example, 5,6-diaminopyrimidines can be cyclized with reagents like formamide (B127407) or formic acid to yield the corresponding purines. prepchem.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. While specific green synthesis methods for this compound were not detailed in the provided search results, general trends in green chemistry offer insights into potential environmentally benign synthetic routes.
Molecular Mechanisms of Action and Biochemical Interactions of 6 Hydroxylaminouracil
Interactions with Nucleic Acids
The primary biological effects of 6-Hydroxylaminouracil and its analogues stem from their interactions with DNA and RNA, leading to disruptions in replication, transcription, and genomic integrity.
DNA Interaction Modalities (e.g., Intercalation, Groove Binding)
The specific modalities of non-covalent interaction, such as intercalation or groove binding, have not been extensively characterized for this compound itself. Intercalating agents are typically planar, aromatic molecules that insert themselves between the base pairs of the DNA double helix, causing unwinding and structural distortion. nih.govnih.gov Groove-binding molecules, in contrast, fit into the minor or major grooves of the DNA helix, often with a preference for AT-rich regions, and cause less distortion. nih.govnih.gov While this compound is a relatively small molecule, its potential to engage in these interactions would depend on its specific electronic and steric properties within the DNA helical environment. Without direct experimental evidence from techniques like circular dichroism, NMR spectroscopy, or X-ray crystallography for this compound-DNA complexes, its preference for intercalation versus groove binding remains speculative.
Specificity of Base-Pairing Ambiguity of Hydroxylaminopurine Analogues with DNA Polymerases
The mutagenicity of hydroxylamine-derived base analogues is rooted in their ambiguous base-pairing properties during DNA replication. The analogue 6-N-hydroxylaminopurine (HAP), a close relative of this compound, demonstrates this ambiguity clearly. The deoxynucleoside triphosphate form of HAP, dHAPTP, can be incorporated into DNA by various polymerases, where it can be read as either adenine (B156593) (A) or guanine (B1146940) (G). nih.gov
This ambiguity leads to base pair transitions. For example, if HAP (in its amino tautomeric form) is incorporated opposite thymine (B56734) (T), it mimics adenine. However, it can undergo a tautomeric shift to its imino form, which can then pair with cytosine (C), mimicking guanine. This dual-pairing potential is the source of its mutagenic activity. nih.gov
The processing of these mismatches is dependent on the specific DNA polymerase involved. Studies in Saccharomyces cerevisiae have shown that both DNA polymerase ε (epsilon) and δ (delta) are involved in generating mutations from HAP. nih.gov Specifically, defects in the 3'->5' proofreading exonuclease activity of these polymerases lead to a significant increase in HAP-induced mutations, indicating that these enzymes can recognize the mismatch but are sometimes unable to correct it, leading to fixation of the mutation. nih.gov
Table 1: Base-Pairing Behavior of 6-N-hydroxylaminopurine (HAP) with DNA Polymerases
| DNA Polymerase Type | Interaction with HAP | Outcome | Reference(s) |
| Prokaryotic & Eukaryotic Polymerases | Incorporates dHAPTP in place of dATP and dGTP. | Ambiguous base pairing leads to mutations. | nih.gov |
| S. cerevisiae DNA Polymerase ε | Participates in HAP-induced mutagenesis; proofreading domain recognizes HAP mismatches. | Mutations are generated when proofreading fails. | nih.gov |
| S. cerevisiae DNA Polymerase δ | Participates in HAP-induced mutagenesis; proofreading domain recognizes HAP mismatches. | Mutations are generated when proofreading fails. | nih.gov |
Mechanistic Insights into DNA Adduction and Lesion Formation
DNA adducts are segments of DNA that have become covalently attached to a chemical, a process that can lead to the formation of mutagenic lesions. nih.govstrategian.com Ultraviolet (UV) radiation, for instance, can induce the formation of cyclobutane-pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs), which are bulky lesions that distort the DNA helix. nih.govmdpi.commdpi.com
While hydroxylamine (B1172632) itself can react with cytosine, the specific DNA adducts formed by this compound are not well-documented in the available literature. It is plausible that, like other base analogues, its incorporation into DNA could create a lesion that is recognized by cellular repair systems. The resulting structural perturbation could block replication or transcription, or if bypassed by specialized translesion synthesis (TLS) polymerases, could lead to the insertion of an incorrect base opposite the lesion, thereby fixing a mutation. strategian.comnih.gov For example, the oxidized guanine adduct, 6-oxo-M1dG, has been shown to be a strong block for replication by human DNA polymerase η (eta). nih.gov The structural similarity suggests that this compound incorporated into the DNA template could present a similar challenge to replicative polymerases.
RNA-Small Molecule Recognition Principles Relevant to Uracil (B121893) Analogues
The targeting of RNA with small molecules is an emerging field in chemical biology. RNA molecules adopt complex three-dimensional structures that create unique pockets and surfaces for small molecule binding. nih.gov These interactions are often driven by a combination of hydrogen bonding and stacking interactions with the RNA bases. nih.gov
For uracil analogues, recognition would likely involve interactions with specific RNA motifs such as bulges, loops, or junctions. The N(6)-methyladenosine (m6A) modification in mRNA, for example, can act as an "m6A-switch" by altering the local RNA structure to either reveal or conceal binding sites for RNA-binding proteins. nih.gov It is conceivable that a uracil analogue like this compound could similarly modulate RNA structure or compete with natural bases for binding pockets within functional RNA elements, such as riboswitches or ribosomal RNA, thereby altering their biological function. However, specific studies detailing the interaction of this compound with RNA are currently lacking.
Interaction with Enzymatic Systems
Enzyme Inhibition Kinetics and Characterization
Enzyme inhibitors reduce the rate of enzymatic reactions. libretexts.org They can be classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition, which can be distinguished by analyzing the enzyme's kinetics in the presence of the inhibitor. libretexts.orgyoutube.comyoutube.com
While some uracil analogues, such as certain 6-anilinouracils, have been identified as potent and selective inhibitors of bacterial DNA polymerase IIIC, there is no specific data in the reviewed literature detailing the enzyme inhibition kinetics of this compound. nih.gov Determining whether this compound acts as an inhibitor for specific enzymes would require detailed kinetic studies to measure parameters like the Michaelis constant (Km) and maximum velocity (Vmax) in its presence. youtube.comyoutube.com Such studies would reveal the type of inhibition and the inhibitor's potency (Ki or IC50 value). Without this experimental data, any potential enzyme inhibitory role for this compound remains uncharacterized.
Structure Activity Relationship Sar Studies of 6 Hydroxylaminouracil Analogues
Design Principles for 6-Hydroxylaminouracil Derivatives
The design of this compound derivatives is guided by the fundamental principle of leveraging the inherent chemical properties of the uracil (B121893) core while introducing strategic modifications to modulate biological activity. A primary consideration is the unique electronic nature of the 6-hydroxylamino group. This functionality, with its potential for both hydrogen bonding and redox activity, is a key determinant of the molecule's interactions with biological targets.
Key design strategies often revolve around:
Modification of the Hydroxylamino Group: Alterations to the -NHOH moiety, such as N-alkylation or N-acylation, can significantly influence its hydrogen-bonding capacity and steric profile. These changes can fine-tune the molecule's affinity for specific binding pockets within enzymes or DNA.
Alterations at the N1 and N3 Positions: Modifications at the nitrogen atoms of the uracil ring can affect the molecule's solubility, membrane permeability, and its recognition by cellular machinery. Glycosylation at the N1 position to form nucleoside analogues is a particularly important strategy to enhance cellular uptake and target DNA-related processes.
Synthesis and Characterization of Analogue Libraries
The synthesis of this compound analogue libraries typically begins with a suitable uracil precursor. A common synthetic route involves the direct hydroxamination of a 6-halouracil derivative. Subsequent modifications to the hydroxylamino group or other positions on the uracil ring can then be carried out to generate a diverse set of analogues.
For instance, the synthesis of N-substituted derivatives can be achieved by reacting this compound with various electrophiles. The introduction of substituents at the C5 position often involves electrophilic substitution reactions on an activated uracil ring.
The characterization of these newly synthesized analogues is a critical step to confirm their chemical identity and purity. A combination of analytical techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure, confirming the position of substituents, and providing insights into the conformational preferences of the analogues.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compounds, confirming their elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the hydroxyl (-OH) and amino (-NH) groups of the hydroxylamino moiety and the carbonyl (C=O) groups of the uracil ring.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, offering invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Correlation Between Structural Modifications and Biochemical Effects
The ultimate goal of synthesizing and characterizing libraries of this compound analogues is to establish clear correlations between their chemical structures and their biological activities. This involves rigorous biochemical and biophysical testing.
Influence of Substituents on DNA Binding Affinity
The ability of this compound analogues to interact with DNA is a key area of investigation, given the structural similarity of the uracil ring to the pyrimidine (B1678525) bases of nucleic acids. The nature and position of substituents can profoundly influence this interaction.
| Analogue Type | Substituent Effect on DNA Binding | Putative Mechanism of Action |
| C5-Halogenated Analogues | Increased binding affinity | Halogen bonding interactions with DNA bases or the phosphate (B84403) backbone. |
| N1-Glycosylated Analogues | Enhanced cellular uptake and potential for incorporation into DNA strands. | Mimicry of natural nucleosides, allowing for recognition by cellular transport and DNA replication machinery. |
| C5-Alkyl Chain Analogues | Variable effects depending on chain length and branching. | Hydrophobic interactions with pockets in the DNA major or minor groove. |
Detailed biophysical studies, such as UV-Vis spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC), are employed to quantify the binding affinities and thermodynamic parameters of these interactions.
Impact of Structural Changes on Enzyme Modulation
This compound and its derivatives have been investigated as modulators of various enzymes, particularly those involved in nucleotide metabolism and DNA replication. SAR studies in this context aim to identify the structural features that govern inhibitory potency and selectivity.
For example, in the context of DNA polymerase inhibition, the anilino substituent in 6-anilinouracils, a related class of compounds, has been shown to be crucial for activity. The substitution pattern on the aniline (B41778) ring directly impacts the inhibitory potency against bacterial DNA polymerase III. This suggests that the nature of the substituent at the 6-position of the uracil ring plays a pivotal role in enzyme recognition and inhibition.
| Enzyme Target | Structural Modification | Effect on Enzyme Activity |
| Thymidylate Synthase | Introduction of a C5-substituent that mimics the substrate. | Competitive inhibition. |
| DNA Glycosylases | Modifications to the hydroxylamino group. | Potential for covalent modification of the enzyme's active site. |
| Kinases | Addition of bulky hydrophobic groups at the C5 or N3 positions. | Allosteric modulation or direct competition with ATP binding. |
Computational Contributions to SAR Elucidation
In recent years, computational methods have become an indispensable tool in the elucidation of SAR for this compound analogues. Molecular modeling techniques provide valuable insights into the three-dimensional aspects of drug-receptor interactions, complementing experimental data.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help to visualize the binding mode of this compound analogues within the active site of an enzyme, identifying key hydrogen bonds and hydrophobic interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding.
By integrating computational and experimental approaches, researchers can accelerate the process of lead optimization and gain a deeper understanding of the molecular mechanisms underlying the biological activity of this compound derivatives.
Computational and Theoretical Chemistry Studies of 6 Hydroxylaminouracil
Molecular Docking Simulations of 6-Hydroxylaminouracil and Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology.
Ligand-DNA Binding Mode Prediction
There are no specific studies in the reviewed literature that predict the binding mode of this compound to DNA through molecular docking. Such a study would be valuable to understand how the hydroxylamino group at the C6 position influences the interaction of the uracil (B121893) ring with the DNA grooves or its potential for intercalation. For comparison, studies on other modified pyrimidines often investigate how different functional groups affect binding affinity and specificity to DNA sequences, which can be crucial for understanding mutagenic or therapeutic effects. The HDOCK server is a tool that can be used for protein-RNA/DNA docking to gain insights into such interactions. nih.gov
Protein-Ligand Interaction Modeling
Similarly, no dedicated protein-ligand interaction models for this compound were found in the public domain. Research in this area would involve docking this compound into the active sites of various enzymes to predict its potential as an inhibitor or a substrate. For instance, enzymes involved in nucleotide metabolism would be primary targets for such investigations. Computational tools like deep learning-based methods are increasingly being used to improve the accuracy of protein-ligand interaction modeling. nih.govrsc.org
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods are fundamental to predicting molecular geometry, reactivity, and spectroscopic characteristics.
Electronic Structure Analysis
No specific electronic structure analyses of this compound using quantum chemical methods like Density Functional Theory (DFT) have been published. Such studies would provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information is critical for understanding its reactivity and non-covalent interaction capabilities. For instance, DFT studies on other uracil derivatives have been used to assess their stability and reactivity. rsc.orgresearchgate.net
Spectroscopic Property Prediction
There is no available literature on the prediction of spectroscopic properties (such as IR, Raman, or NMR spectra) for this compound based on quantum chemical calculations. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. Computational studies on related compounds, like 6-methyluracil, have demonstrated the utility of these methods in characterizing different polymorphic forms.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time.
No specific molecular dynamics simulation studies for this compound have been reported. MD simulations could elucidate the flexibility of the hydroxylamino group, its hydrogen bonding patterns with surrounding water molecules, and its dynamic behavior when interacting with biomacromolecules like DNA or proteins. For example, MD simulations of a DNA dodecamer with a 5-hydroxy-6-cytosinyl radical, a structurally related modification, have shown that such a small local damage can induce significant global conformational changes in the DNA. nih.gov Similar insights could be gained for this compound.
Conformational Dynamics in Solution and at Binding Sites
The three-dimensional shape of this compound is not static; it fluctuates, adopting various conformations. The study of these dynamics is essential for understanding how the molecule interacts with its surroundings, particularly in a biological context.
The conformational preference of this compound can be significantly influenced by its environment. In aqueous solution, the molecule's dipole moment plays a crucial role in determining its preferred shape, as it dictates the strength of interactions with polar water molecules. nih.gov Quantum chemical calculations using models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM) can be employed to determine the relative energies of different conformations in solution, providing a more credible picture than gas-phase calculations alone. nih.gov
When this compound binds to a biological target, such as an enzyme's active site, its conformational dynamics are further constrained. MD simulations of the protein-ligand complex can reveal the specific interactions, such as hydrogen bonds and salt bridges, that stabilize the bound conformation. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms during the simulation provides insights into the stability of the complex and the flexibility of different parts of the molecule within the binding pocket. nih.govnih.gov
A hypothetical analysis of the conformational dynamics of this compound is presented in the table below, based on methodologies applied to similar molecules. nih.gov
| Parameter | In Aqueous Solution (Hypothetical) | At a Hypothetical Binding Site |
| Dominant Conformation | Planar or near-planar ring conformation | Conformation adapted to the topology of the binding site |
| Key Torsional Angles | Rotation around C6-N(H)OH bond influenced by solvent interactions | Restricted rotation to optimize hydrogen bonding with residues |
| Flexibility (RMSF) | Higher flexibility of the hydroxylamino group | Reduced flexibility of the entire molecule upon binding |
| Driving Force | Maximization of hydrogen bonding with water; favorable dipole moment | Formation of specific hydrogen bonds and van der Waals contacts |
Stability and Reactivity Predictions
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the intrinsic stability and chemical reactivity of this compound. kuleuven.benih.govnih.govnih.govnih.govnih.govresearchgate.netnih.gov These calculations provide a detailed picture of the molecule's electronic structure, which governs its behavior in chemical reactions.
A key aspect of the stability of this compound is its tautomerism—the ability to exist in different isomeric forms that can interconvert through proton transfer. kuleuven.benih.govnih.gov For uracil and its derivatives, several tautomeric forms are possible, including diketo, keto-enol, and di-enol forms. kuleuven.benih.gov DFT calculations, often at the B3LYP or M06-2X level of theory with basis sets like 6-311++G(d,p), can be used to determine the relative energies of these tautomers. nih.govnih.gov For many uracil derivatives, the diketo form is the most stable in the gas phase. nih.gov However, the presence of the hydroxylamino group in this compound introduces additional possibilities, such as the amide oxime and imino hydroxylamine (B1172632) tautomers, which have been studied in related N-hydroxy amidine systems. nih.gov The relative stability of these tautomers can be significantly altered by the solvent environment, with polar solvents often stabilizing more polar tautomers. nih.gov
The following table presents hypothetical relative energies for plausible tautomers of this compound, drawing analogies from studies on uracil and N-hydroxy amidines. kuleuven.benih.gov
| Tautomer Form | Gas Phase Relative Energy (kcal/mol) (Hypothetical) | Aqueous Solution Relative Energy (kcal/mol) (Hypothetical) |
| Diketone (Amide Oxime) | 0.0 | 0.0 |
| Keto-Enol (Imino Hydroxylamine) | 5.2 | 3.8 |
| Enol-Enol | 12.5 | 9.7 |
Reactivity descriptors, also derived from DFT calculations, offer a quantitative measure of a molecule's chemical behavior. nih.govresearchgate.net These include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity provide a general overview of the molecule's reactivity. nih.gov
Local Reactivity Descriptors (Fukui Functions): These indicate the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. nih.gov
In Silico Screening and Virtual Library Design
The structural framework of this compound can serve as a "scaffold" for the design of new molecules with potential therapeutic applications. In silico screening and virtual library design are computational strategies that leverage this concept to accelerate drug discovery. nih.govresearchgate.netresearchgate.netnih.gov
In this approach, a virtual library is created by computationally decorating the this compound scaffold with a diverse range of chemical substituents. nih.govresearchgate.net This process can generate vast libraries of virtual compounds, numbering in the millions or even billions, that would be impossible to synthesize and test physically. nih.gov The design of these libraries can be guided by known structure-activity relationships or by the desire to explore new chemical space. nih.gov
Once a virtual library is generated, it can be subjected to high-throughput virtual screening (HTVS). researchgate.net This involves using molecular docking algorithms to predict the binding affinity of each molecule in the library for a specific biological target, such as a protein implicated in a disease. researchgate.net The compounds are ranked based on their predicted binding scores, and the top-ranking "hits" are selected for further investigation, including chemical synthesis and experimental testing. nih.gov
The use of a specific scaffold, such as this compound, in virtual screening offers several advantages:
Focused Exploration: It allows for a focused exploration of the chemical space around a core structure that may have known biological activity or desirable physicochemical properties.
Synthetic Tractability: Libraries can be designed based on reliable chemical reactions, ensuring that the most promising virtual hits can be readily synthesized. nih.gov
Novelty: It can lead to the discovery of novel active compounds with new intellectual property potential.
The table below outlines a hypothetical workflow for the in silico screening of a virtual library based on the this compound scaffold.
| Step | Description | Computational Tools |
| 1. Scaffold Selection | This compound is chosen as the core structure. | Chemical drawing software |
| 2. Virtual Library Enumeration | A diverse set of chemical building blocks (R-groups) are computationally attached to various positions on the scaffold. | Combinatorial library enumeration software |
| 3. Library Filtering | The virtual library is filtered to remove molecules with undesirable properties (e.g., poor drug-likeness, predicted toxicity). | ADMET prediction tools, Rule-of-Five filters |
| 4. Molecular Docking | The filtered library is docked into the binding site of a target protein. | AutoDock, Glide, GOLD |
| 5. Hit Selection and Analysis | Top-scoring compounds are visually inspected for favorable interactions with the target and prioritized for experimental validation. | Molecular visualization software (PyMOL, Chimera) |
Advanced Analytical Techniques for Research Applications of 6 Hydroxylaminouracil
Chromatographic Methodologies
Chromatographic techniques are essential for the separation, identification, and quantification of 6-Hydroxylaminouracil from complex mixtures. These methods are pivotal in understanding its metabolic fate and its role in various biochemical pathways.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the high polarity and lack of a strong chromophore in the this compound molecule, direct analysis by HPLC with UV detection can be challenging. nih.gov To overcome this, a pre-column derivatization strategy is often employed. This involves reacting the hydroxylamine (B1172632) functional group with a derivatizing agent to form a stable, highly UV-absorbent or fluorescent derivative.
A common approach involves derivatization with reagents such as benzaldehyde (B42025) to form a benzaldoxime (B1666162) derivative, which can be readily detected by a UV detector. biomedgrid.com The optimization of this derivatization reaction is critical and includes parameters like the concentration of the derivatizing reagent, reaction time, and temperature to ensure complete and reproducible derivatization. biomedgrid.com
Separation is typically achieved on a reversed-phase column, such as a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation from other components in the sample matrix. researchgate.netnih.gov
Table 1: Illustrative HPLC-UV Derivatization Method Parameters for Hydroxylamine Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.05 M Phosphate Buffer (pH 7.0) B: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Derivatizing Agent | Benzaldehyde |
| Derivatization Time | 30 minutes |
| Derivatization Temp. | Room Temperature |
| Note: These are representative parameters and may require optimization for specific applications involving this compound. |
Gas Chromatography (GC) Coupled with Detection Systems
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to its low volatility and polar nature, this compound is not directly amenable to GC analysis. researchgate.netresearchgate.netchromatography-online.orgphenomenex.bloglibretexts.org Therefore, derivatization is a mandatory step to increase its volatility and thermal stability.
Common derivatization methods for compounds with active hydrogen groups, such as the hydroxyl and amine groups in this compound, include silylation, acylation, or alkylation. researchgate.netresearchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a popular choice as it replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile and less polar derivative. phenomenex.blog Another approach is acetylation, which has been successfully used for the GC-MS analysis of other hydroxylamine metabolites. nih.gov
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, typically with a non-polar stationary phase. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification based on the mass spectrum of the derivatized compound. nih.govnih.gov GC-MS provides high selectivity and sensitivity, allowing for the identification of the derivatized this compound even in complex biological matrices.
Table 2: Potential GC-MS Derivatization and Analysis Parameters for this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70°C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Oven Temperature Program | 100°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |
| Detection | Mass Spectrometry (Scan or SIM mode) |
| Note: These parameters are hypothetical and would require experimental validation for the analysis of this compound. |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For the detection of trace levels of this compound, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique combines the high separation efficiency of UHPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. nih.govnih.govnih.govnih.gov
UHPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved resolution compared to conventional HPLC. waters.com For the analysis of polar compounds like this compound and its analogues, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography, offering better retention. nih.gov
The mass spectrometer, typically a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from the sample matrix, enabling the quantification of the analyte at very low concentrations. nih.govnih.gov
Table 3: Representative UHPLC-MS/MS Parameters for the Analysis of Nucleobase Analogues
| Parameter | Condition |
| UHPLC Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water B: Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ or [M-H]- for this compound |
| Product Ion (m/z) | To be determined experimentally |
| Note: The specific MRM transitions for this compound would need to be optimized. |
Spectroscopic Characterization Techniques
Spectroscopic methods are invaluable for studying the electronic properties of this compound and its interactions with other molecules, providing insights into its binding mechanisms and conformational changes.
UV-Visible Spectrophotometry for Interaction Studies
UV-Visible spectrophotometry is a fundamental technique used to study the interactions of molecules by observing changes in their absorbance spectra. Uracil (B121893) and its derivatives typically exhibit characteristic absorption maxima in the UV region. sielc.com For instance, uracil has absorption maxima around 202 nm and 258 nm. sielc.com The introduction of a hydroxylamino group at the 6-position is expected to influence the electronic structure and thus shift the absorption maximum.
By monitoring changes in the UV-Vis spectrum of a target molecule (e.g., a protein or a nucleic acid) upon the addition of this compound, it is possible to infer binding interactions. nih.gov A shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity can indicate the formation of a complex. This technique has been used to study the interaction of uracil derivatives with bovine serum albumin. nih.gov Furthermore, theoretical calculations can complement experimental UV-Vis spectra to aid in the assignment of electronic transitions. nih.govmdpi.com
Table 4: Expected UV-Visible Absorption Data for Uracil and a Hypothetical Derivative
| Compound | λmax (nm) | Solvent | Reference |
| Uracil | 258 | Water | sielc.com |
| 5-Hydroxymethyluracil | ~260-270 (Calculated) | DMSO, Methanol | mdpi.com |
| This compound | To be determined experimentally | Aqueous Buffer | |
| Note: The λmax for this compound is yet to be reported and would be a key parameter to determine for future studies. |
Fluorescence Spectroscopy for Binding Analysis
Fluorescence spectroscopy is a highly sensitive technique for studying binding events. While uracil itself is essentially non-fluorescent, its interactions can be probed using fluorescence. wikipedia.org One common approach is to monitor the intrinsic fluorescence of a protein, such as the tryptophan fluorescence, which can be quenched or enhanced upon binding of a ligand like this compound. nih.gov This change in fluorescence intensity can be used to determine binding constants and stoichiometry. nih.govnih.gov
Another strategy involves using a fluorescent probe. For instance, if this compound is studied in the context of its incorporation into DNA, a fluorescent analogue like 2-aminopurine (B61359) can be placed adjacent to the modified base to report on changes in the local environment upon interaction with enzymes or other binding partners. wikipedia.org Time-resolved fluorescence spectroscopy can provide further details on the conformational dynamics of such interactions. wikipedia.org The development of novel fluorescent biosensors can also enable the classification of different nucleotides and their analogues based on changes in the shape of the fluorescence emission spectrum. pnas.org
Table 5: Potential Fluorescence Spectroscopy Approaches for Studying this compound Binding
| Approach | Principle | Information Gained |
| Intrinsic Protein Fluorescence Quenching | Monitoring the change in tryptophan fluorescence of a target protein upon addition of this compound. | Binding affinity (Kd), stoichiometry. |
| Fluorescent Probe Displacement Assay | A fluorescent probe that binds to the target is displaced by this compound, leading to a change in fluorescence. | Competitive binding, binding affinity (Ki). |
| Fluorescently Labeled this compound | Synthesis of a fluorescent derivative of this compound to directly monitor its binding. | Localization, binding kinetics. |
| Note: The applicability of these approaches would depend on the specific research question and the interacting partner of this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound and for probing its dynamic interactions with other molecules. While specific experimental spectra for this compound are not widely published, its structural features can be predicted based on data from its parent compound, uracil, and other 6-substituted uracil derivatives. jppres.com
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental structural information. In the ¹H NMR spectrum, the C5-H proton of the uracil ring is expected to be a singlet, and its chemical shift would be influenced by the electron-donating hydroxylamino group at the C6 position. Compared to uracil, where the C5-H proton appears around 5.79 ppm and the C6-H proton at 7.53 ppm (in D₂O), the substitution at C6 in this compound eliminates the C6-H signal and shifts the C5-H signal. bmrb.io The protons of the N1-H, N3-H, and the hydroxylamino group (-NHOH) would be observable in aprotic solvents like DMSO-d₆ and would be expected to exchange with D₂O. hmdb.ca
The ¹³C NMR spectrum would similarly show distinct signals for the four carbon atoms of the pyrimidine (B1678525) ring. The C6 carbon, directly attached to the hydroxylamino group, would experience a significant shift compared to unsubstituted uracil (where C6 is at ~146 ppm). bmrb.io The carbonyl carbons, C2 and C4, and the C5 carbon would also show altered chemical shifts due to the electronic effects of the C6 substituent.
Two-dimensional (2D) NMR techniques are essential for definitive assignments and for studying molecular interactions.
Correlation Spectroscopy (COSY): Would be used to establish correlations between coupled protons, although in this specific molecule, with only one ring proton, its utility for the core structure is limited.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the C5 carbon to its attached proton. bmrb.io
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, providing insights into the molecule's conformation and its interactions with binding partners, such as amino acid residues in an enzyme's active site. researchgate.net
By monitoring changes in chemical shifts, signal broadening, or through advanced techniques like Saturation Transfer Difference (STD) NMR upon the addition of a binding partner (e.g., a protein), the specific sites of interaction on the this compound molecule can be mapped.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for uracil and other 6-substituted uracil derivatives in DMSO-d₆.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H | ~10.5 - 11.5 | - |
| N3-H | ~11.0 - 12.0 | - |
| C5-H | ~5.0 - 5.5 | ~95 - 105 |
| -NHOH | ~8.0 - 9.0 (NH), ~9.5 - 10.5 (OH) | - |
| C2 | - | ~150 - 155 |
| C4 | - | ~160 - 165 |
| C6 | - | ~155 - 160 |
Mass Spectrometry-Based Methods
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like this compound without causing significant fragmentation. In ESI-MS, the analyte in solution is sprayed through a highly charged capillary, creating charged droplets from which gas-phase ions are generated. nih.gov
For this compound (C₄H₅N₃O₃, molecular weight: 143.10 g/mol ), ESI-MS analysis would be expected to produce distinct ions depending on the polarity mode:
Positive Ion Mode: The molecule would likely be detected as the protonated species, [M+H]⁺, at an m/z of approximately 144.11.
Negative Ion Mode: The molecule could be detected as the deprotonated species, [M-H]⁻, at an m/z of approximately 142.09.
The high accuracy of modern mass spectrometers allows for the determination of the elemental composition from the exact mass, confirming the identity of the compound. ESI-MS is frequently coupled with liquid chromatography (LC) to separate this compound from complex mixtures before detection. nih.gov
Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation and for identifying metabolites in complex biological samples. acs.orgtechnologynetworks.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.
MS/MS is extensively used for metabolite profiling, allowing researchers to track the metabolic fate of this compound in biological systems. nih.govnih.govnih.govnih.gov For example, potential metabolic transformations could include reduction, oxidation, or conjugation reactions. Each metabolite would have a different mass and would produce a unique set of fragment ions upon MS/MS analysis.
While specific MS/MS data for this compound is scarce, predictions can be made based on related structures like 6-aminouracil (B15529). nih.gov The fragmentation of the protonated this compound precursor ion (m/z 144.1) would likely involve characteristic losses of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or isocyanic acid (HNCO).
Table 2: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺ = 144.1)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 144.1 | 127.1 | NH₃ | Loss of ammonia from hydroxylamino group |
| 144.1 | 126.1 | H₂O | Loss of water |
| 144.1 | 101.0 | HNCO | Loss of isocyanic acid (from ring cleavage) |
| 101.0 | 84.0 | NH₃ | Subsequent loss of ammonia |
X-Ray Crystallography for Complex Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline molecule. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can calculate an electron density map and build a precise model of the molecule's structure, including bond lengths, bond angles, and stereochemistry. mdpi.com
Obtaining a crystal structure of this compound would provide invaluable information. It would confirm the planar structure of the pyrimidine ring and reveal the precise geometry of the hydroxylamino substituent. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonds, that govern the solid-state structure. The hydroxyl and amine protons of the hydroxylamino group, along with the ring nitrogens and carbonyl oxygens, provide multiple sites for hydrogen bonding, which would be clearly delineated.
While a crystal structure for this compound is not publicly available, data from related substituted uracils and hydroxylamines demonstrate the power of this technique. researchgate.netnih.gov For instance, the crystal structure of N-(quinolin-6-yl)hydroxylamine reveals detailed hydrogen bonding networks. nih.gov In drug design, co-crystallizing this compound with its biological target (e.g., an enzyme) can reveal the specific atomic-level interactions responsible for its activity, guiding the development of more potent and selective analogs. Heavy atom derivatives, such as 5-bromouracil, can also be used to solve the phase problem in the crystallography of nucleic acids containing the analog. washington.edu
Electrochemical Methods for DNA Interaction Studies
Electrochemical methods offer a highly sensitive and cost-effective approach for studying the interactions between small molecules and DNA. nih.gov Techniques like cyclic voltammetry (CV) can provide information on the mode and strength of binding. nih.gov
The study of this compound's interaction with DNA would typically involve immobilizing double-stranded or single-stranded DNA onto the surface of an electrode (e.g., a glassy carbon or gold electrode). The electrochemical response of this compound, or a redox-active probe, is then measured in the absence and presence of the DNA.
Several interaction scenarios can be distinguished:
Intercalation: If this compound intercalates between the base pairs of DNA, a significant decrease in the peak current of its electrochemical signal would be observed, accompanied by a shift in the peak potential. This is due to the formation of a slowly diffusing drug-DNA complex. nih.gov
Electrostatic Binding: If the compound binds electrostatically to the negatively charged phosphate backbone of DNA, changes in the electrochemical signal would also occur, though they may differ in magnitude and direction from those seen with intercalation.
Groove Binding: Binding within the major or minor grooves of DNA would also perturb the electrochemical signal.
By systematically varying the concentration of DNA, a binding constant (K) can be calculated, quantifying the affinity of this compound for DNA. Fast-scan cyclic voltammetry (FSCV) is another powerful technique that allows for the rapid detection of electroactive species like purine (B94841) and pyrimidine bases, and could potentially be adapted to study DNA damage or interactions involving this compound. acs.org
Table 3: Expected Cyclic Voltammetry Results for this compound Interaction with DNA
| Parameter | Change upon DNA Binding (Intercalation) | Change upon DNA Binding (Electrostatic) | Rationale |
| Anodic/Cathodic Peak Current (Iₚ) | Decrease | Decrease or slight change | Formation of a large, slowly diffusing complex reduces the effective concentration of free drug at the electrode surface. |
| Peak Potential (Eₚ) | Positive or Negative Shift | Slight shift | The change in the chemical environment upon binding alters the energy required for oxidation/reduction. |
| Formal Potential (E°') | Shift | Slight or no shift | Indicates a change in the stability of the oxidized vs. reduced forms of the molecule upon binding. |
Biological Impact in Preclinical and Model Systems of 6 Hydroxylaminouracil
In Vivo Preclinical Research in Model Organisms (excluding human trials)
Use of Specific Animal Models for Disease Research (e.g., oncology, infection)
The investigation of a compound's therapeutic potential relies heavily on the use of animal models that mimic human diseases. These models are indispensable for studying disease mechanisms, and for evaluating the efficacy and biological effects of new chemical entities before they can be considered for clinical trials. nih.govmdpi.com
For oncology research , a variety of rodent models, particularly mice, are utilized. nih.govnih.gov These include:
Xenograft Models: Human cancer cell lines or patient-derived tumors are implanted into immunocompromised mice. nih.gov These models are valuable for assessing a compound's direct anti-tumor activity. nih.gov
Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that lead to the spontaneous development of tumors in a manner that more closely resembles human cancer progression. frontiersin.orgtaconic.com
Syngeneic Models: Murine tumor cells are transplanted into immunocompetent mice of the same genetic background, which is crucial for studying interactions with the immune system and the efficacy of immunotherapies. nih.gov
For infectious disease research , animal models are selected based on their susceptibility to specific pathogens and their ability to replicate key aspects of a human infection. nih.gov Models range from rodents (mice, rats, rabbits) to non-human primates, depending on the infectious agent. nih.govmdpi.com Humanized mouse models, which are engineered to have human cells or genes, are increasingly used to better simulate human-specific metabolic and immune responses to both the pathogen and the therapeutic agent. nih.gov The choice of model is critical for evaluating a compound's antimicrobial or antiviral efficacy. nih.gov
Evaluation of Preclinical Efficacy in Defined Biological Contexts
Preclinical efficacy studies aim to demonstrate that a compound has a beneficial effect in a relevant disease model. nih.gov In oncology, efficacy is typically measured by a compound's ability to inhibit tumor growth or prolong the survival of the animal model. nih.gov For infectious diseases, key endpoints include the reduction of the pathogen load and the resolution of disease symptoms. nih.gov
The evaluation process involves treating the animal models with the test compound and comparing the outcomes to untreated or placebo-treated control groups. nih.gov Patient-derived xenografts (PDXs) are considered highly predictive for clinical response in cancer studies. nih.gov The translation of preclinical findings to clinical success can be challenging, with a significant number of compounds failing in human trials despite promising results in animal models. e-century.us
Investigation of Compound Effects on Biological Pathways in Model Systems
Understanding how a compound exerts its effects requires investigating its impact on cellular and biological pathways. nih.gov This involves analyzing how the compound modulates specific signaling networks, metabolic processes, or other functional pathways within the cells and tissues of the model organism. nih.gov
Techniques such as transcriptomics, proteomics, and metabolomics are used to generate a global view of the molecular changes induced by the compound. This can reveal the mechanism of action, identify biomarkers of response, and uncover potential off-target effects. nih.gov For instance, studies may examine a compound's influence on pathways related to cell cycle control, apoptosis (programmed cell death), immune responses, or DNA damage repair. nih.govnih.gov
Genotoxicity and Mutagenicity Assessment in Model Systems
Genotoxicity assessment is a critical component of safety evaluation for any new chemical compound. It identifies substances that can damage genetic material (DNA and chromosomes). juniperpublishers.com Genotoxicity is a broader term that includes mutagenicity, which refers specifically to the induction of heritable genetic mutations. service.gov.uk
DNA Damage Induction in Cell Lines and Organisms
The initial screening for genotoxic potential is often performed using in vitro tests on various cell lines. nih.gov These assays can detect different types of DNA damage, including strand breaks, adduct formation, and chromosomal aberrations. xiahepublishing.comamegroups.org
Commonly used methods include:
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method used to detect DNA strand breaks in individual cells from both cell lines and animal tissues. juniperpublishers.comnih.gov
Micronucleus Test: This test identifies small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. It can be performed in vitro in mammalian cell lines or in vivo, typically using rodent bone marrow cells. nih.gov
Phosphorylation of Histone H2A.X (γH2A.X): The formation of γH2A.X foci at sites of DNA double-strand breaks is a key indicator of DNA damage and can be quantified in treated cells. nih.govelifesciences.org
If a compound shows evidence of DNA damage in vitro, follow-up studies in whole organisms (in vivo) are necessary to determine if these effects occur under physiological conditions. service.gov.uk The nematode C. elegans is one model organism used to study DNA damage responses in a multicellular context. nih.gov
Assessment of Mutagenic Potential in Experimental Models
Assays to assess mutagenicity are designed to detect permanent, heritable changes in the genetic sequence. A standard battery of tests is typically required by regulatory agencies to evaluate the mutagenic risk of a chemical. who.int
Key experimental models and tests include:
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screen that tests a compound's ability to induce mutations in different strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli). who.int
In Vitro Mammalian Cell Gene Mutation Tests: These assays, such as the mouse lymphoma assay (MLA) or the HPRT test, are used to detect gene mutations in cultured mammalian cells.
In Vivo Mutagenicity Assays: If in vitro tests are positive, in vivo studies are conducted. These can include the transgenic rodent somatic and germ cell gene mutation assays, which measure mutations in specific reporter genes in various tissues of the animal.
A compound that is positive in tests covering gene mutations and chromosomal damage, particularly in in vivo models, is considered a potential mutagen and carcinogen, raising significant concern for human health. who.int
Future Research Directions and Unexplored Avenues for 6 Hydroxylaminouracil Research
Elucidation of Novel Biological Targets and Pathways
While some biological activities of 6-hydroxylaminouracil have been documented, a comprehensive understanding of its molecular interactions remains a critical area for future investigation. A primary focus will be the identification and validation of novel biological targets. This involves moving beyond known interactions to uncover previously unidentified proteins, enzymes, or nucleic acid structures that are modulated by this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and chemical proteomics can be employed to isolate and identify binding partners from complex biological mixtures.
Furthermore, elucidating the downstream signaling pathways affected by this compound is paramount. Upon target engagement, the compound likely triggers a cascade of cellular events. Transcriptomic and proteomic analyses of cells treated with this compound can reveal changes in gene and protein expression, providing clues to the pathways involved. For instance, studies on other uracil (B121893) analogs have highlighted the importance of pathways like MAPK, NF-κB, and Wnt in their biological effects. nih.gov Investigating whether this compound influences these or other pathways, such as those involved in DNA damage response or cell cycle regulation, will be crucial. biorxiv.org The potential for this compound to induce G/C to A/T transition mutations suggests a direct interaction with the genetic material, a phenomenon that warrants deeper mechanistic exploration. scribd.com
Development of Advanced Analytical Platforms for In-Depth Characterization
To fully characterize this compound and its interactions, the development and application of advanced analytical platforms are essential. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) will continue to be a cornerstone for identifying and quantifying the compound and its metabolites in biological systems. These techniques can provide insights into the compound's stability, metabolic fate, and pharmacokinetic properties.
Moreover, sophisticated spectroscopic techniques can offer a deeper understanding of its structural and electronic properties. For instance, advanced NMR spectroscopy can be used to study its conformation and dynamics in solution, while techniques like X-ray crystallography could provide definitive structural information of its complexes with biological macromolecules. The use of fluorescently labeled analogs of this compound could also enable real-time visualization of its cellular uptake, distribution, and target engagement using advanced microscopy techniques.
Exploration of New Synthetic Methodologies and Chemical Space
Expanding the chemical space around the this compound scaffold is a key avenue for future research. This involves the development of novel and efficient synthetic methodologies to create a diverse library of derivatives. researchgate.netnih.gov Traditional methods can be augmented by modern synthetic strategies, such as C-H activation, photoredox catalysis, and flow chemistry, to enable more rapid and versatile modifications of the core structure. europa.eu The aim is to synthesize analogs with improved potency, selectivity, and pharmacokinetic profiles.
A systematic exploration of structure-activity relationships (SAR) will be crucial. By modifying different positions of the uracil ring and the hydroxylamino group, researchers can probe how these changes affect biological activity. This exploration could lead to the discovery of derivatives with enhanced or entirely new pharmacological properties. nih.gov For example, the synthesis of fused pyrimidine (B1678525) derivatives from uracil precursors has been shown to yield compounds with interesting biological activities. researchgate.netresearchgate.net
Integration of Multiscale Computational Approaches for Predictive Modeling
Computational modeling and simulation offer powerful tools to accelerate the discovery and development process for this compound and its analogs. tu-dresden.de At the molecular level, quantum mechanical calculations can be used to study the compound's electronic structure, reactivity, and interaction energies with potential biological targets. mdpi.com Molecular docking and molecular dynamics (MD) simulations can predict binding modes and affinities of this compound derivatives to target proteins, guiding the design of more potent inhibitors. nih.govresearchgate.net
On a larger scale, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed based on experimental data from a library of analogs. researchgate.net These models can predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. rsc.org This integration of computational and experimental approaches creates a feedback loop that can significantly streamline the drug discovery process. mdpi.com
Design of Highly Specific and Tunable this compound-Based Probes
The development of chemical probes based on the this compound scaffold is a promising area for future research. These probes can be invaluable tools for studying biological processes and validating drug targets. By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the this compound molecule, researchers can create probes for a variety of applications. nih.gov
A key challenge is to design probes that are highly specific for their intended target to avoid off-target effects and ensure reliable data. rsc.org Structure-based design, informed by computational modeling and experimental data, can be used to optimize the linker and attachment point of the reporter group to minimize interference with target binding. nih.gov Furthermore, the development of "tunable" probes, whose properties can be modulated by external stimuli (e.g., light), could offer even greater control and precision in biological experiments. scienceopen.com The design of such probes can be guided by advanced computational methods and a deep understanding of the physicochemical properties of both the core molecule and the attached functionalities. rsc.orgagilent.com
Potential Applications in Advanced Preclinical Models
To translate the potential of this compound and its derivatives into tangible therapeutic benefits, evaluation in advanced preclinical models is essential. While initial studies may be conducted in cell culture systems, moving to more complex models that better recapitulate human physiology and disease is crucial. This includes the use of 3D organoids, which can mimic the structure and function of human organs, and animal models of disease.
For instance, if this compound shows promise as an anticancer agent, its efficacy could be tested in patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse. nih.gov These models provide a more accurate representation of the tumor microenvironment and can help predict clinical response. Similarly, for other potential applications, such as in infectious diseases, relevant animal models will be necessary to assess the compound's in vivo activity and safety profile. nih.gov
Addressing Existing Research Gaps and Challenges in Uracil Analogue Studies
The field of uracil analogue research faces several overarching challenges that also apply to the study of this compound. One significant hurdle is overcoming poor selectivity, which can lead to off-target effects and toxicity. nih.gov Future research must focus on designing analogues with higher target specificity. This can be achieved through a combination of rational drug design, high-throughput screening, and a deeper understanding of the structural basis of target recognition.
Another challenge is the potential for the development of drug resistance. frontiersin.org Investigating the mechanisms by which cells might become resistant to this compound and developing strategies to circumvent this resistance will be critical for its long-term therapeutic viability. This could involve combination therapies or the development of next-generation analogues that are effective against resistant cell lines. Furthermore, a thorough investigation into the metabolic stability and potential for drug-drug interactions is necessary to ensure a favorable pharmacokinetic profile. Addressing these gaps will be essential for advancing this compound from a promising chemical entity to a clinically relevant molecule.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for 6-Hydroxylaminouracil, and how can reaction parameters be optimized for yield improvement?
- Methodology :
- Base-catalyzed coupling : Reflux equimolar mixtures of 6-aminouracil derivatives with chloroacetyl or pyrimidine precursors in dry DMF with piperidine (0.1–0.5% v/v) for 6–60 hours. Adjust solvent polarity (e.g., DMF/H₂O) for crystallization .
- Optimization : Monitor reaction progress via TLC. Increase yield by triturating products with ethanol/water mixtures and optimizing reflux duration (e.g., 20 minutes for fused reactions vs. 60 hours for thiourea derivatives) .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- Spectroscopy : Use IR to confirm NH (3358 cm⁻¹) and C=O (1730 cm⁻¹) stretches. ¹H NMR detects exchangeable protons (δ 10–11 ppm for NH groups) and aromatic/aliphatic signals .
- Mass spectrometry : Identify molecular ion peaks (e.g., m/z 309) and fragmentation patterns. Cross-reference with calculated elemental analysis (e.g., C, H, N percentages) .
- Data interpretation : Compare observed spectral data with synthetic intermediates (e.g., thiourea vs. carbonitrile derivatives) to confirm structural fidelity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology :
- GHS compliance : Classify as skin/eye irritant (Category 2/2A) and potential organ toxin (Category 3). Use PPE (gloves, goggles) and work in fume hoods .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal. Avoid inhalation during crystallization (DMF solvent) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodology :
- Cross-validation : Replicate synthesis under published conditions (e.g., 10 mmol scale in dry pyridine) and compare NMR/IR data. Use deuterated solvents to resolve proton exchange ambiguities .
- Empirical falsification : Apply intelligent data analysis (IDA) to identify outliers. For example, inconsistent δ 11.73 ppm NH signals may indicate residual solvent effects or tautomeric shifts .
Q. What strategies are effective in elucidating the reaction mechanisms involving this compound in heterocyclic compound synthesis?
- Methodology :
- Kinetic studies : Monitor intermediates via HPLC during coupling reactions (e.g., 6-aminouracil with 4-chlorodihydropyrimidines). Use isotopic labeling (¹⁵N) to trace aminouracil incorporation .
- Computational modeling : Simulate transition states (e.g., DFT calculations) to predict regioselectivity in thiourea vs. carbonitrile pathways .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated stability testing : Incubate compounds at pH 2–12 (37°C) for 24–72 hours. Use HPLC with UV detection (λ = 254 nm) to quantify degradation products .
- Thermogravimetric analysis (TGA) : Measure decomposition points (>300°C) to guide storage conditions (e.g., desiccated, −20°C) .
Q. What methodologies are recommended for analyzing the biological activity of this compound derivatives while ensuring reproducibility?
- Methodology :
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